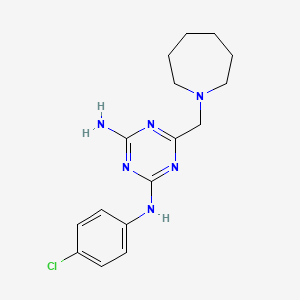

![molecular formula C11H8N4O2S B5549224 2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including cycloadditions, cyclotrimerizations, and rearrangements. For instance, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives showcases the utilization of aromatic diamines, Meldrum's acid, and isocyanides, demonstrating the complexity and innovation in synthesizing heterocyclic compounds (Shaabani et al., 2009). Similarly, the electro-oxidation of 3,4-dihydroxybenzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one highlights a unique synthesis route for derivatives in aqueous media, indicating the versatility of synthetic methods (Fotouhi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds like "2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile" is characterized by detailed spectroscopic studies, including FT-IR, NMR, and MS, alongside crystallographic analyses such as X-ray diffraction. These techniques provide insight into the conformation, stereochemistry, and electronic properties of the molecule, as seen in studies by Qing-mei Wu et al., where DFT and TD-DFT calculations complement the structural analysis, offering a comparative look at vibrational properties and molecular geometries (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives highlight the reactivity and potential applications. For example, the cyclotrimerization reactions, as discussed in the synthesis of 2,4,6-triphenyl-1,3,5-triazine derivatives, underscore the compound's participation in forming complex heterocyclic structures (Davies et al., 1997).

科学的研究の応用

Synthesis and Reactivity

- The compound 2-Thiazolylhydrazonomalononitrile has been employed as a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyridazine, tetrazole, pyrimidines, and triazolopyrimidines, incorporating the thiazole moiety. This demonstrates the compound's versatility in forming a diverse array of heterocyclic structures through reactions with various carbon and nitrogen nucleophiles, highlighting its potential for creating pharmacologically relevant molecules (El‐Mekabaty et al., 2016).

Biological Activities

- Novel heterocycles incorporating phthalazine were synthesized, demonstrating the utility of related compounds as intermediates in producing structures with potential antibacterial activity. This underscores the significance of such compounds in medicinal chemistry for developing new therapeutic agents (Khalil et al., 2009).

Material Science and Polymer Chemistry

- The construction of large molecular cavities using tetraoxacalix[2]arene[2]triazine as a platform has been achieved, indicating the role of related triazine derivatives in forming novel macrocyclic structures with potential applications in molecular recognition, catalysis, or as components of functional materials (Hou et al., 2008).

Advanced Synthesis Techniques

- A practical one-pot synthesis method for 4,6-bis(hetero)aryl- and 4-(hetero) aryl-6-methyl-substituted 1,3,5-triazin-2-amines showcases the efficiency of using cesium carbonate-promoted cotrimerization, demonstrating the compound's relevance in simplifying synthetic routes to complex triazine derivatives (Calheiros et al., 2022).

Environmental Applications

- The degradation of triazine herbicides mediated by benzoxazinones (Bx) highlights the environmental significance of triazine derivatives, offering insights into their potential use in bioremediation strategies to mitigate pollution caused by widespread herbicide use (Willett et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c12-5-7-3-1-2-4-8(7)6-18-10-9(16)13-11(17)15-14-10/h1-4H,6H2,(H2,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCRGVNPVNVHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NNC(=O)NC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

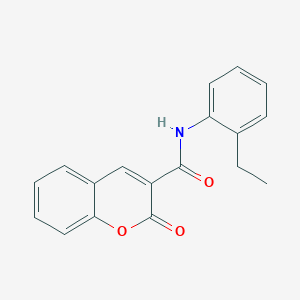

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

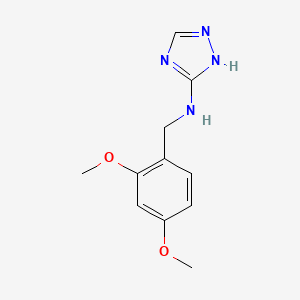

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)